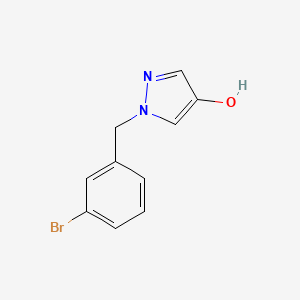

1-(3-Bromo-benzyl)-1H-pyrazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-9-3-1-2-8(4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHMPNCLMAMOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromo Benzyl 1h Pyrazol 4 Ol

Strategic Approaches to Pyrazole (B372694) Ring Formation

The formation of the central pyrazole ring, particularly with a hydroxyl group at the C4 position, is the critical first phase. The two principal retrosynthetic disconnections lead to either cycloaddition or condensation strategies.

[3+2] Cycloaddition reactions represent a powerful method for constructing five-membered heterocyclic rings like pyrazoles. nih.gov This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

One common pathway involves the reaction of diazo compounds with alkynes. nih.govorganic-chemistry.org To achieve the desired 4-hydroxypyrazole structure, a suitably substituted alkyne would be required. For instance, the cycloaddition of diazomethane (B1218177) with an acetylene (B1199291) derivative bearing a protected hydroxyl group, such as a silyl (B83357) or benzyl (B1604629) ether, could theoretically yield the desired scaffold after deprotection. Another established [3+2] cycloaddition method is the reaction between sydnones and alkynes, which has been shown to produce pyrazoles with high regioselectivity. organic-chemistry.org

A specific example of a cycloaddition leading to a related structure involves heating dipolarophiles with 4-alkyl-3-hydroxy-2H-pyrazolo[4,3-c]isoquinolinium hydroxide (B78521) inner salts, which results in a [3+2] cycloaddition to give complex cycloadducts in good yields. nih.gov While not a direct synthesis of the simple pyrazol-4-ol core, this illustrates the versatility of cycloaddition pathways in accessing hydroxylated pyrazole systems.

Table 1: Examples of Cycloaddition Reactions in Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Sydnone | Alkyne | Copper | 1,4-Disubstituted Pyrazole | organic-chemistry.org |

| Diazo Compound | Terminal Alkyne | Base | 3,5-Disubstituted 1H-Pyrazole | organic-chemistry.org |

| Nitrilimine | Alkene | In situ generation | 1,3,5-Substituted Pyrazole | nih.gov |

| Pyrazolo[4,3-c]isoquinolinium Inner Salt | Dipolarophile | Heat | Fused [3+2] Cycloadduct | nih.gov |

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, often under acidic or basic conditions. slideshare.netjk-sci.com To obtain the 1H-pyrazol-4-ol core, a 1,3-dicarbonyl precursor with a leaving group or a hydroxyl function at the C2 position is necessary.

A direct synthesis of the 1H-pyrazol-4-ol core can be achieved through a multi-step but effective route starting from a more accessible pyrazole derivative. One documented method involves the synthesis of 4-(4,4,5,5-tetramethyl- thieme-connect.comnih.govacs.orgdioxaborolan-2-yl)-1H-pyrazole (a pinacol (B44631) boronic ester). chemicalbook.com This intermediate is then oxidized using an agent like hydrogen peroxide under basic conditions (e.g., NaOH) to yield 1H-pyrazol-4-ol. chemicalbook.com

Alternatively, substituted malonate derivatives serve as effective 1,3-dicarbonyl equivalents. For example, the reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrochloride in refluxing ethanol (B145695) yields ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. google.com This intermediate can then be subjected to hydrolysis and decarboxylation to afford the target 1H-pyrazol-4-ol. The use of hydrazine hydrochloride is crucial, as using hydrazine hydrate (B1144303) alone with the same precursor leads exclusively to the isomeric pyrazolone (B3327878) product. google.com

Table 2: Condensation Approaches to Pyrazol-4-ol Derivatives

| 1,3-Dicarbonyl Precursor | Hydrazine Source | Key Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Pyrazole-4-boronic acid pinacol ester | N/A (Oxidation step) | H₂O₂, NaOH, then HCl | 1H-Pyrazol-4-ol | chemicalbook.com |

| Diethyl 2-(ethoxymethylene)malonate | Hydrazine hydrochloride | Reflux in Ethanol | Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate | google.com |

| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Reflux in Ethanol | 1,3,4,5-Tetrasubstituted Pyrazole | nih.gov |

| Ethyl acetoacetate | Phenylhydrazine | nano-ZnO, RT | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |

Introduction of the 3-Bromobenzyl Moiety

Once the 1H-pyrazol-4-ol nucleus is obtained, the final step is the attachment of the 3-bromobenzyl group to one of the pyrazole nitrogen atoms.

The most straightforward method for installing the benzyl group is direct N-alkylation. This reaction typically involves deprotonating the pyrazole nitrogen with a base to form a pyrazolate anion, which then acts as a nucleophile, attacking an alkyl halide like 3-bromobenzyl bromide or 3-bromobenzyl chloride. acs.org Common bases used for this purpose include potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.org

For the symmetric 1H-pyrazol-4-ol, alkylation can occur at either nitrogen atom (N1 or N2) to yield the same product, thus avoiding issues of regioselectivity. The hydroxyl group at C4 may require protection (e.g., as a benzyl or silyl ether) prior to alkylation, depending on the reaction conditions, to prevent competing O-alkylation. The 4-methoxybenzyl (PMB) group has been successfully used as a protecting group in pyrazole synthesis, as it is stable during ring formation and can be readily removed with trifluoroacetic acid.

Modern synthetic methods offer alternatives to classical N-alkylation. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-N bonds. While more commonly applied for N-arylation, these methods can be adapted for N-benzylation. nih.gov

One such approach is the catalytic C-H benzylation of pyrazoles. Research has shown that pyrazoles bearing an electron-withdrawing group at the C4 position can undergo Pd-catalyzed C-H allylation and benzylation. nih.govresearchgate.net This specific reaction functionalizes the carbon skeleton rather than the nitrogen. However, related palladium-catalyzed protocols for N-alkylation exist. For example, an efficient Pd-catalyzed N-allylic alkylation of pyrazoles has been demonstrated, showcasing the utility of transition metals in forming N-alkyl bonds with high efficiency and selectivity. nih.gov A similar system could be envisioned for N-benzylation using 3-bromobenzyl chloride as the coupling partner, potentially offering milder conditions than traditional alkylation.

Regioselectivity and Stereoselectivity Considerations in Synthesis

Regioselectivity is a paramount consideration in pyrazole synthesis, particularly when using unsymmetrical precursors. organic-chemistry.org

During Ring Formation: In the Knorr synthesis, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine (e.g., methylhydrazine) can lead to a mixture of two regioisomeric pyrazoles. nih.gov The outcome is often influenced by the steric and electronic nature of the substituents on the diketone and the reaction conditions. For instance, studies have shown that using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can dramatically improve regioselectivity in favor of one isomer compared to reactions run in protic solvents like ethanol. organic-chemistry.org

During N-Alkylation: When the pyrazole ring itself is unsymmetrical (e.g., 3-methyl-1H-pyrazole), N-alkylation can produce a mixture of N1 and N2 substituted products. thieme-connect.comacs.org The ratio of these isomers is dependent on factors such as the nature of the alkylating agent, the base and solvent used, and the steric hindrance around the nitrogen atoms. acs.org For the synthesis of 1-(3-Bromo-benzyl)-1H-pyrazol-4-ol, this issue is circumvented by using the symmetrical 1H-pyrazol-4-ol intermediate, which ensures that alkylation at either nitrogen yields the identical desired product.

Stereoselectivity relates to the control of stereoisomers during a chemical reaction. The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, considerations of stereoselectivity are not directly applicable to the synthesis of the final compound itself.

However, in the broader context of pyrazole synthesis, stereoselectivity is a critical factor, especially in the development of chiral pharmaceutical agents. Asymmetric synthesis of pyrazole derivatives carrying a chiral center can be achieved, for example, by using a chiral auxiliary. This has been demonstrated in the synthesis of potent PDE4 inhibitors where a chiral amine, derived from a stereoselective addition to a toluenesulfinyl imine, is incorporated into the pyrazole structure. Such strategies are vital when the target molecule possesses stereogenic centers, but they are not required for the specific synthesis of this compound.

Optimization of Reaction Conditions and Yields

The synthesis of a compound like this compound would likely proceed via the N-alkylation of a pyrazol-4-ol precursor with a suitable benzyl halide. The optimization of such a reaction is a critical step to maximize yield and purity while minimizing reaction time and by-product formation. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.

For the N-alkylation of pyrazoles, a variety of bases can be employed, with their strength and steric properties influencing the reaction's success. Common choices include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydrides (e.g., NaH), and organic bases (e.g., triethylamine). The selection of the base is often interdependent with the choice of solvent. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are frequently used as they effectively dissolve the reactants and facilitate the nucleophilic substitution.

Temperature is another crucial factor. While some N-alkylation reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. However, elevated temperatures can also lead to the formation of undesired side products. Therefore, a careful balance must be struck.

A hypothetical optimization table for a related N-alkylation reaction is presented below to illustrate the process. This data is representative of typical optimization studies for pyrazole derivatives and not specific to this compound.

Table 1: Hypothetical Optimization of N-Alkylation of a Pyrazol-4-ol

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 65 |

| 2 | Cs₂CO₃ (1.5) | Acetone | Reflux | 12 | 78 |

| 3 | NaH (1.2) | DMF | rt | 6 | 85 |

| 4 | NaH (1.2) | THF | rt | 6 | 72 |

| 5 | DBU (1.2) | MeCN | 50 | 8 | 80 |

As the hypothetical data suggests, the combination of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMF often provides high yields in N-alkylation reactions.

Green Chemistry Principles in Synthetic Pathways for the Chemical Compound

The application of green chemistry principles to the synthesis of pyrazole derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. researchgate.netmdpi.comresearchgate.netresearchgate.net For the synthesis of this compound, several green chemistry strategies could be envisioned.

One key principle is the use of safer and more environmentally benign solvents. Traditional solvents like DMF are effective but have associated toxicity. Research into greener alternatives often explores the use of ethanol, water, or solvent-free conditions. nih.gov For instance, some pyrazole syntheses have been successfully carried out using water as a solvent, which is non-toxic, non-flammable, and inexpensive. mdpi.com

Another green approach is the use of catalysis to improve reaction efficiency and reduce waste. This can involve the use of heterogeneous catalysts that can be easily recovered and reused, or the development of catalyst-free reaction conditions where possible. researchgate.netmdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times, improve yields, and often allows for the use of greener solvents or solvent-free conditions. nih.gov

Furthermore, the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is central to green synthesis. One-pot, multi-component reactions are an excellent example of this, where several reaction steps are combined without isolating intermediates, saving time, solvents, and reducing waste. mdpi.comresearchgate.net

A summary of potential green chemistry approaches for the synthesis of related pyrazole derivatives is provided in the table below.

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

| Green Principle | Approach | Example | Reference |

|---|---|---|---|

| Safer Solvents | Use of water or ethanol instead of hazardous solvents. | Condensation reactions in water. | mdpi.com |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times. | Preparation of pyrazolo[3,4-b]pyridine derivatives. | nih.gov |

| Catalysis | Use of recyclable heterogeneous catalysts. | Use of ammonium (B1175870) chloride as a green catalyst. | nih.gov |

| Atom Economy | One-pot, multi-component reactions. | Synthesis of pyrazole derivatives in a single step. | mdpi.comresearchgate.net |

| Waste Prevention | Catalyst-free synthesis. | Condensation reactions without a catalyst. | researchgate.net |

Chemical Reactivity and Transformations of 1 3 Bromo Benzyl 1h Pyrazol 4 Ol

Reactions at the Pyrazol-4-ol Hydroxyl Group

The hydroxyl group at the 4-position of the pyrazole (B372694) ring is a key site for functionalization. Its reactivity is influenced by the electronic properties of the pyrazole ring system.

The hydroxyl group of 1-(3-bromo-benzyl)-1H-pyrazol-4-ol can readily undergo etherification and esterification reactions to yield the corresponding ethers and esters. These transformations are fundamental in modifying the compound's polarity, solubility, and biological activity.

Etherification: The formation of an ether linkage typically involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. A known derivative, 1-(3-bromo-benzyl)-4-ethoxy-1H-pyrazole, is synthesized through such an etherification process.

Esterification: Esterification can be achieved through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common approach. Alternatively, for higher yields and milder conditions, the hydroxyl group can be reacted with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents | Product |

| Etherification | 1. NaH 2. CH₃CH₂I | 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole |

| Esterification | Acetic anhydride, Pyridine | 4-Acetoxy-1-(3-bromo-benzyl)-1H-pyrazole |

Oxidation and Reduction Potentials of the Hydroxyl Functionality

The oxidation state of the pyrazol-4-ol functionality can be altered, leading to different classes of compounds.

Oxidation: The secondary alcohol of the pyrazol-4-ol can be oxidized to the corresponding ketone, yielding a 1-(3-bromo-benzyl)-1H-pyrazol-4(5H)-one derivative. This transformation is significant as pyrazolone (B3327878) structures are prevalent in many biologically active molecules. Studies on pyrazole metabolism have shown that the 4-position can be oxidized by enzymatic systems like cytochrome P-450. nih.govnih.gov In a laboratory setting, this oxidation can be accomplished using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, under mild conditions to avoid over-oxidation or side reactions. The interaction of pyrazole with hydroxyl radicals has also been shown to produce 4-hydroxypyrazole, indicating the susceptibility of this position to oxidative processes. nih.gov

Reduction: The reduction of the hydroxyl group in this compound is not a commonly pursued transformation. The hydroxyl group is generally a poor leaving group and not readily cleaved by standard reduction methods.

Reactions Involving the Bromine Atom on the Benzyl (B1604629) Moiety

The bromine atom attached to the benzyl ring is another key handle for synthetic modifications, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

The benzylic bromide in this compound is susceptible to nucleophilic substitution reactions. Depending on the nucleophile and reaction conditions, these substitutions can proceed through either an SN1 or SN2 mechanism. libretexts.org Strong nucleophiles and polar aprotic solvents favor the bimolecular SN2 pathway, while weaker nucleophiles and polar protic solvents can promote a unimolecular SN1 mechanism via a stabilized benzylic carbocation. A wide range of nucleophiles, including amines, thiols, and cyanides, can be used to displace the bromide. nih.gov For instance, reaction with sodium azide (B81097) can produce the corresponding benzyl azide, a versatile intermediate for further reactions like "click" chemistry. nih.gov

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product |

| Azide | NaN₃ | 1-(3-Azidomethyl-benzyl)-1H-pyrazol-4-ol |

| Cyanide | NaCN | 1-(3-Cyanomethyl-benzyl)-1H-pyrazol-4-ol |

| Amine | R₂NH | 1-(3-(Dialkylaminomethyl)-benzyl)-1H-pyrazol-4-ol |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is highly versatile for creating biaryl structures. For example, reacting this compound with phenylboronic acid would yield 1-(3-phenyl-benzyl)-1H-pyrazol-4-ol. ijddd.comorganic-chemistry.org The reaction conditions are generally mild, and a wide range of functional groups are tolerated. nih.gov

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.org For instance, the reaction with butyl acrylate (B77674) would introduce a vinyl group onto the benzyl ring. beilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This is a highly efficient method for the synthesis of aryl-alkynes.

Table 3: Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-Aryl |

| Heck Coupling | H₂C=CHR | Pd(OAc)₂, PPh₃, Base | Aryl-Alkene |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkyne |

Formation of Organometallic Intermediates

The bromine atom can be used to generate highly reactive organometallic intermediates, such as Grignard or organolithium reagents, which are powerful carbon nucleophiles.

Grignard Reagent: Treatment of this compound with magnesium metal in an etheral solvent like THF or diethyl ether would be expected to form the corresponding Grignard reagent. wikipedia.orgmasterorganicchemistry.com

Organolithium Reagent: Similarly, reaction with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures, can generate the organolithium species through lithium-halogen exchange.

However, a significant challenge in forming these organometallic reagents is the presence of the acidic hydroxyl group on the pyrazole ring. Both Grignard and organolithium reagents are very strong bases and would readily deprotonate the hydroxyl group instead of forming the desired organometallic species at the benzyl position. libretexts.orgmasterorganicchemistry.com Therefore, it is crucial to first protect the hydroxyl group, for example, as a silyl (B83357) ether (e.g., TBDMS ether) or another suitable protecting group, before attempting the formation of the Grignard or organolithium reagent. Once the organometallic is formed, it can react with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. youtube.com

Electrophilic Aromatic Substitution on the Benzyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlibretexts.org This is typically the slow, rate-determining step. The subsequent rapid loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the substituent(s) already present. pressbooks.pub These groups can be classified as activating or deactivating, and as ortho/para-directing or meta-directing. libretexts.org Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease the rate. libretexts.org

In the case of the benzyl ring of this compound, two substituents are present: a bromine atom at position 3 and a 1H-pyrazol-4-ol-1-ylmethyl group [-CH₂-(C₃H₂N₂OH)] at position 1.

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring and slows the rate of electrophilic attack. pressbooks.publibretexts.org However, they are ortho/para-directors because their lone pairs can be donated via a resonance effect (+M) to stabilize the sigma complex when the attack occurs at the ortho or para positions. libretexts.org

1H-Pyrazol-4-ol-1-ylmethyl Group [-CH₂-(C₃H₂N₂OH)]: This substituent is analogous to a simple alkyl group, such as the methyl group in toluene. Alkyl groups are weakly activating and ortho/para-directing due to a positive inductive effect (+I), which donates electron density to the ring and stabilizes the carbocationic intermediate. savemyexams.comorganicchemistrytutor.com

Considering both electronic and steric factors, electrophilic attack is most likely to occur at position 4, which is para to the activating group and avoids steric hindrance from the two existing substituents. Position 6 is also a likely candidate, being ortho to both groups. Position 2 is the most sterically hindered and least likely site of attack.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution on the Benzyl Ring

| Position of Attack | Relation to -CH₂-Pyrazolyl Group | Relation to -Br Group | Electronic Effect | Predicted Reactivity |

| 2 | ortho | ortho | Activating + Deactivating | Possible, but sterically hindered |

| 4 | para | meta | Activating (strongest) | Most Favorable |

| 5 | meta | para | Deactivating | Unfavorable |

| 6 | ortho | ortho | Activating + Deactivating | Favorable, less sterically hindered than 2 |

Reactivity of the Pyrazole Heterocycle

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. wikipedia.org They are generally considered electron-rich aromatic systems, capable of undergoing various transformations. researchgate.net

The pyrazole ring in this compound is highly activated towards electrophilic substitution due to the presence of the electron-donating 4-hydroxyl group (-OH). In unsubstituted pyrazoles, electrophilic attack typically occurs at the C4 position due to its higher electron density. researchgate.net However, with this position occupied by the hydroxyl group, substitution is directed to the other available carbon atoms, C3 and C5. The powerful activating nature of the hydroxyl group, which donates electron density via a strong resonance effect, makes the C3 and C5 positions particularly nucleophilic and susceptible to attack by electrophiles. For example, related pyrazole systems readily undergo reactions like thio- or selenocyanation at available ring carbons under mild conditions. beilstein-journals.org

Conversely, the pyrazole ring is generally resistant to nucleophilic aromatic substitution unless it is substituted with potent electron-withdrawing groups. researchgate.netacs.org The presence of the electron-donating 4-hydroxyl group further disfavors nucleophilic attack on the heterocyclic ring carbons.

A significant aspect of the reactivity of the pyrazol-4-ol system is its potential to exist in tautomeric equilibrium with its corresponding keto form, 1-(3-bromo-benzyl)-pyrazolidin-4-one. libretexts.orgmasterorganicchemistry.com This keto-enol tautomerism is common in hydroxy-substituted heterocycles. nih.govnih.govresearchgate.net The keto tautomer possesses an active methylene (B1212753) group at the C4 position, which could potentially undergo condensation reactions with aldehydes or ketones, similar to the reactivity observed in related pyrazolone systems. nih.gov

Table 2: Predicted Reactivity of the Pyrazole Ring Positions

| Position | Substituent | Electronic Nature | Predicted Reactivity |

| N1 | 3-Bromo-benzyl | - | Site of substitution, blocks further N-alkylation |

| N2 | - | Basic (Pyridine-like) | Site of protonation |

| C3 | H | Electron-rich | Susceptible to electrophilic substitution |

| C4 | OH | Electron-donating | Blocks electrophilic substitution; site of deprotonation; can form keto tautomer |

| C5 | H | Electron-rich | Susceptible to electrophilic substitution |

The acid-base properties of this compound are characterized by two main equilibria: the protonation of the N2 nitrogen and the deprotonation of the 4-hydroxyl group. The tendency for these events to occur is quantified by the pKa value. libretexts.org

Protonation: The pyrazole ring contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). In this molecule, the N1 nitrogen is part of the aromatic system and its lone pair is delocalized; it is also substituted with the benzyl group, making it non-basic. The N2 nitrogen, however, has its lone pair in an sp² hybrid orbital, external to the aromatic π-system, making it basic and available for protonation. researchgate.net Unsubstituted pyrazole's conjugate acid has a pKa of approximately 2.5. wikipedia.org The presence of the electron-donating 4-hydroxyl group is expected to increase the electron density on the ring, including at the N2 position, thereby increasing its basicity. This means the pKa of the conjugate acid of this compound is likely to be higher than 2.5. In an acidic medium (pH < pKa), the N2 position will exist predominantly in its protonated, cationic form. youtube.comyoutube.com

Deprotonation: The most acidic proton in the molecule is that of the 4-hydroxyl group. This group behaves like a phenol (B47542). Deprotonation by a base results in the formation of a resonance-stabilized pyrazolate anion. While the pKa of phenol is approximately 10, the electron-withdrawing nature of the heterocyclic pyrazole ring is expected to increase the acidity of the hydroxyl group, resulting in a lower pKa value. In a basic medium (pH > pKa), the molecule will exist primarily as this anionic species. youtube.comyoutube.com

Table 3: Acid-Base Equilibria of this compound

| Site | Process | Equilibrium | Governing Constant | Expected pKa Range | Predominant Form at pH 7 |

| N2 | Protonation | Pyrazole + H⁺ ⇌ Pyrazolium⁺ | pKa (of conjugate acid) | > 2.5 | Neutral (Unprotonated) |

| 4-OH | Deprotonation | Pyrazol-OH ⇌ Pyrazolate-O⁻ + H⁺ | pKa | < 10 | Neutral (Protonated) |

Spectroscopic and Structural Elucidation Methodologies for 1 3 Bromo Benzyl 1h Pyrazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Chemical Shifts and Coupling Constants

A ¹H NMR spectrum for 1-(3-Bromo-benzyl)-1H-pyrazol-4-ol would provide crucial information. The chemical shifts (δ) of the proton signals would indicate their electronic environment. For instance, the benzylic protons (CH₂) would likely appear as a singlet, while the protons on the pyrazole (B372694) and benzene (B151609) rings would exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. The coupling constants (J) would provide information about the dihedral angles between adjacent protons, aiding in the assignment of substitution patterns on the aromatic ring.

Table 1: Expected ¹H NMR Data for this compound No experimental data is publicly available for this compound.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

|---|---|---|---|

| Pyrazole-H | Data not available | Data not available | Data not available |

| Benzyl-CH₂ | Data not available | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available | Data not available |

¹³C NMR Chemical Shifts and Multiplicities

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its substituents. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Expected ¹³C NMR Data for this compound No experimental data is publicly available for this compound.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Pyrazole-C | Data not available |

| Benzyl-CH₂ | Data not available |

| Aromatic-C | Data not available |

| C-Br | Data not available |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously establishing the connectivity of atoms in a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to connect adjacent protons within the benzyl (B1604629) and pyrazole moieties.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the benzyl group and the pyrazole ring, as well as the positions of the bromo and hydroxyl substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and benzylic groups, C=C and C=N stretches of the aromatic and pyrazole rings, and the C-Br stretch.

Table 3: Expected IR Absorption Bands for this compound No experimental data is publicly available for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (stretch, hydrogen-bonded) | Data not available |

| C-H (aromatic stretch) | Data not available |

| C-H (aliphatic stretch) | Data not available |

| C=C (aromatic ring stretch) | Data not available |

| C=N (pyrazole ring stretch) | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₁₀H₉BrN₂O). The mass spectrum would also display a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). Analysis of the fragmentation pattern would provide further structural information, for example, by showing the loss of the benzyl group or other fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This would offer an unambiguous confirmation of the molecular structure. To date, no crystal structure for this specific compound has been reported in the Cambridge Structural Database (CSD).

Computational and Theoretical Chemistry Studies on 1 3 Bromo Benzyl 1h Pyrazol 4 Ol

Electronic Structure Calculations (e.g., DFT, Ab Initio)

To investigate the electronic properties of 1-(3-bromo-benzyl)-1H-pyrazol-4-ol, researchers would typically employ quantum chemical methods such as Density Functional Theory (DFT) or ab initio calculations. These methods provide fundamental insights into the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics reveal its capacity to accept electrons (electrophilicity). An FMO analysis for this compound would pinpoint the likely sites for nucleophilic and electrophilic attack, offering predictions about its reactive behavior. The energy gap between the HOMO and LUMO would also provide a measure of the molecule's kinetic stability.

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the bond connecting the benzyl (B1604629) group to the pyrazole (B372694) ring, allows the molecule to adopt various conformations. A computational conformational analysis would systematically explore these possibilities to identify the most stable, low-energy structures (energy minima). This process is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred conformation. Such a study would reveal the dihedral angles that define the spatial relationship between the two ring systems in the most stable state.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, providing details that are often difficult to obtain through experimental means alone.

Transition State Identification and Energy Barriers

Should this compound be involved in a chemical reaction, such as a substitution or cyclization, computational methods could be used to identify the high-energy transition state structures that connect reactants to products. By calculating the energy of these transition states, the activation energy barrier for the reaction can be determined. This information is vital for predicting reaction rates and understanding whether a proposed transformation is kinetically feasible under specific conditions.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a profound impact on the reaction pathway and energetics. Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation). For a polar molecule like this compound, a computational study of solvent effects would be essential for accurately predicting its reactive behavior in a realistic chemical environment.

Prediction of Spectroscopic Parameters (e.g., NMR shielding tensors)

Theoretical calculations for predicting NMR shielding tensors are predominantly performed using Density Functional Theory (DFT). researchgate.net This method has been shown to provide a good balance between computational cost and accuracy for predicting the spectroscopic properties of pyrazole derivatives. researchgate.net The typical workflow involves an initial geometry optimization of the molecule, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), to find the lowest energy conformation. researchgate.net

Following optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound would be influenced by the electronic environment of each nucleus. For instance, the protons on the pyrazole ring are expected to have distinct chemical shifts due to the influence of the bromo and hydroxyl substituents, as well as the N-benzyl group. semanticscholar.org Similarly, the chemical shifts of the carbon atoms in the pyrazole and benzyl rings will be sensitive to the substitution pattern.

While specific calculated values for this compound are not published, a representative table of predicted NMR chemical shifts, based on typical values for similar substituted pyrazole structures, is presented below for illustrative purposes. The actual values would require specific computational studies on the molecule of interest.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C3 | - | ~140-150 |

| Pyrazole C4-OH | Variable (exchangeable) | ~155-165 |

| Pyrazole C5-H | ~7.5-8.0 | ~125-135 |

| Benzyl CH₂ | ~5.0-5.5 | ~50-60 |

| Benzyl C1' | - | ~135-140 |

| Benzyl C2'-H | ~7.2-7.4 | ~128-130 |

| Benzyl C3'-Br | - | ~120-125 |

| Benzyl C4'-H | ~7.1-7.3 | ~130-132 |

| Benzyl C5'-H | ~7.3-7.5 | ~125-128 |

| Benzyl C6'-H | ~7.0-7.2 | ~127-129 |

Applications of 1 3 Bromo Benzyl 1h Pyrazol 4 Ol As a Chemical Building Block

Precursor for Novel Heterocyclic Compounds

The structure of 1-(3-Bromo-benzyl)-1H-pyrazol-4-ol suggests its potential as a versatile precursor for the synthesis of more complex heterocyclic systems. The bromine atom on the benzyl (B1604629) ring is a key functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the introduction of diverse substituents at the 3-position of the benzyl group, leading to a wide array of novel pyrazole (B372694) derivatives.

Furthermore, the pyrazol-4-ol moiety itself can undergo various chemical transformations. The hydroxyl group can be alkylated, acylated, or converted to a leaving group, enabling further functionalization. The pyrazole ring can also participate in cycloaddition reactions or be a scaffold for the construction of fused heterocyclic systems. For instance, reactions involving the hydroxyl group and an adjacent functional group could lead to the formation of pyranopyrazoles or other fused ring systems. However, specific examples of such transformations starting from this compound are not documented in the literature.

Scaffold in Ligand Design for Catalysis

Pyrazole derivatives are widely recognized for their role as ligands in coordination chemistry and catalysis. The nitrogen atoms of the pyrazole ring can coordinate to a variety of metal centers, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes.

In principle, this compound could serve as a bidentate ligand, with coordination occurring through the pyrazole nitrogen and the hydroxyl oxygen. The bromobenzyl group could be further functionalized to introduce additional coordinating groups, leading to the formation of polydentate ligands. These ligands could then be used to prepare transition metal complexes with potential applications in various catalytic transformations, such as oxidation, reduction, and carbon-carbon bond formation. While the design of such ligands is conceivable, there are no specific reports of this compound being employed for this purpose.

Incorporation into Advanced Materials (e.g., Polymers, Liquid Crystals, Optoelectronic Materials)

The structural features of this compound make it a potential candidate for incorporation into advanced materials. The aromatic rings and the polar hydroxyl group could impart desirable properties such as thermal stability and specific intermolecular interactions.

Polymers: The bromo-functionalized benzyl group could be used as a site for polymerization, for example, through Suzuki polycondensation, to create novel polymers with pyrazole moieties in the backbone or as pendant groups. These polymers might exhibit interesting optical or electronic properties.

Liquid Crystals: The rigid pyrazole and benzene (B151609) rings combined with a flexible benzyl linker are common features in the design of liquid crystalline materials. The ability of the pyrazol-4-ol to form hydrogen bonds could also promote the self-assembly into ordered liquid crystalline phases.

Optoelectronic Materials: Pyrazole-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their charge-transporting and luminescent properties. The specific electronic properties of this compound would need to be investigated to determine its suitability for such applications.

Despite these possibilities, there is no available research demonstrating the incorporation of this compound into any of these classes of materials.

Role in Supramolecular Chemistry and Self-Assembly

The pyrazol-4-ol motif is known to participate in hydrogen bonding, which is a key interaction in supramolecular chemistry. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyrazole nitrogens can also act as acceptors. These interactions can drive the self-assembly of molecules into well-defined supramolecular architectures, such as chains, sheets, or more complex networks.

The presence of the benzyl group in this compound could influence the packing of these assemblies through π-π stacking interactions. The bromine atom could also participate in halogen bonding, providing an additional directional interaction to control the self-assembly process. While the fundamental components for supramolecular assembly are present in the molecule, specific studies on the self-assembly behavior of this compound have not been reported.

Future Research Directions for 1 3 Bromo Benzyl 1h Pyrazol 4 Ol

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the pyrazole core. mdpi.com However, the development of novel and more efficient synthetic routes to 1-(3-Bromo-benzyl)-1H-pyrazol-4-ol is a key area for future research. Current strategies often rely on the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. oregonstate.edu

A promising avenue for future synthetic efforts lies in the exploration of multicomponent reactions (MCRs) . rsc.orgnih.gov MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more starting materials in a single step to generate complex products. A hypothetical MCR for the synthesis of this compound could involve the reaction of (3-bromobenzyl)hydrazine, a suitable three-carbon building block with a masked hydroxyl group at the C4 position, and a third component to drive the cyclization.

Another area for development is the refinement of existing methods, such as the reaction of (3-bromobenzyl)hydrazine with β-ketoesters. While this is a classical approach, research into new catalysts, greener reaction conditions (e.g., using water as a solvent or microwave-assisted synthesis), and improved purification techniques could lead to more efficient and environmentally benign syntheses. researchgate.net The use of enaminones as precursors also presents a viable strategy for the synthesis of 1-substituted pyrazol-5-ols, which could potentially be adapted for the synthesis of the 4-ol isomer. jetir.org

| Synthetic Strategy | Potential Starting Materials | Key Advantages |

| Multicomponent Reaction | (3-bromobenzyl)hydrazine, β-dicarbonyl synthon, catalyst | High efficiency, atom economy, and structural diversity. rsc.orgnih.gov |

| Catalytic Condensation | (3-bromobenzyl)hydrazine, Ethyl 2-acetoacetate | Well-established, potential for optimization with green catalysts. oregonstate.eduresearchgate.net |

| Enaminone-based Synthesis | N-protected α-enamino lactams, (3-bromobenzyl)hydrazine | Provides access to substituted pyrazol-ols. jetir.org |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by its constituent functional groups: the pyrazol-4-ol core, the N-benzyl group, and the bromo-benzyl moiety. While the general reactivity of these individual components is known, their interplay within this specific molecular architecture offers a rich field for investigation.

The pyrazole ring is an electron-rich aromatic system, with the C4 position being particularly susceptible to electrophilic substitution. rsc.orgrsc.org Future studies could explore reactions such as nitration, halogenation, and Friedel-Crafts acylation at this position to generate a library of novel derivatives. The hydroxyl group at the C4 position can undergo oxidation to the corresponding pyrazol-4-one, a reaction that opens up further avenues for functionalization. acs.org

The N-benzyl group can also participate in unique chemical transformations. For instance, palladium-catalyzed rollover annulation reactions of 1-benzylpyrazoles with alkynes have been reported, leading to the formation of complex tricyclic structures. chemscene.comnih.gov Investigating similar reactions with this compound could provide access to novel polycyclic systems with potential applications in materials science or medicinal chemistry.

The bromo-benzyl moiety is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds, allowing for the synthesis of a wide array of derivatives with tailored electronic and steric properties. nih.govchemrxiv.org Iron-catalyzed cross-electrophile coupling of benzyl (B1604629) halides with disulfides also presents a modern approach to forming new carbon-sulfur bonds. researchgate.net

| Functional Group | Potential Reaction Type | Expected Outcome |

| Pyrazole Ring (C4) | Electrophilic Substitution | Introduction of various functional groups (NO₂, Halogen, Acyl). rsc.orgrsc.org |

| Pyrazol-4-ol | Oxidation | Formation of 1-(3-Bromo-benzyl)-1H-pyrazol-4-one. acs.org |

| N-Benzyl Group | Rollover Annulation | Synthesis of novel tricyclic benzazepine derivatives. chemscene.com |

| Bromo-benzyl Group | Cross-Coupling Reactions | Formation of C-C, C-N, and C-S bonds for diversification. researchgate.netnih.govchemrxiv.org |

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. nih.gov For this compound, advanced computational studies can provide invaluable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure and reactivity of the molecule. nih.govresearchgate.net By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO) and Fukui functions, researchers can predict the most likely sites for electrophilic and nucleophilic attack, thus informing the design of new reactions. nih.gov DFT can also be used to study reaction mechanisms, helping to optimize reaction conditions and predict the regioselectivity of certain transformations. nih.gov

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape and dynamic behavior of this compound and its derivatives. nih.govacs.org This is particularly relevant for understanding how these molecules might interact with biological targets or self-assemble into larger structures.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of a series of derivatives with their biological activity or other properties. jetir.orgrsc.org By developing robust QSAR models, it may be possible to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties.

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies. nih.govresearchgate.net | Prediction of reactivity, regioselectivity, and reaction pathways. |

| Molecular Dynamics (MD) | Conformational analysis, interaction with other molecules. nih.govacs.org | Understanding of dynamic behavior and intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological or physical properties. jetir.orgrsc.org | Predictive models for designing new derivatives with enhanced properties. |

Investigation of Applications in Emerging Chemical Technologies

The unique combination of a pyrazole core, a hydroxyl group, and a bromo-benzyl moiety suggests that this compound could find applications in several emerging chemical technologies.

The pyrazole scaffold is known to be a component of fluorescent chemosensors . rsc.orgnih.govnih.gov The electron-rich nature of the pyrazole ring, coupled with the potential for the hydroxyl group and the bromo-benzyl moiety to act as binding sites or signaling units, makes this compound a candidate for the development of sensors for metal ions or other analytes. The fluorescence properties could be tuned by modifying the substituents on the pyrazole and benzyl rings.

In the field of catalysis , pyrazole derivatives have been used as ligands for transition metal catalysts. nih.gov The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can influence the catalytic activity and selectivity. Future research could explore the use of this compound and its derivatives as ligands in various catalytic transformations.

The structural features of this compound also suggest potential applications in materials science . Pyrazole-containing compounds have been investigated for their use in the development of functional materials, including dyes and corrosion inhibitors. jetir.orgresearchgate.net The presence of the bromo-benzyl group allows for polymerization or incorporation into larger macromolecular structures through cross-coupling reactions, potentially leading to new materials with interesting optical or electronic properties.

| Emerging Technology | Potential Role of this compound | Key Structural Features |

| Chemosensors | Core scaffold for fluorescent or colorimetric sensors. rsc.orgnih.gov | Pyrazole ring, hydroxyl group, and modifiable benzyl moiety. |

| Catalysis | Ligand for transition metal catalysts. nih.gov | Pyrazole nitrogen atoms for metal coordination. |

| Materials Science | Building block for functional polymers and materials. jetir.orgresearchgate.net | Bromo-benzyl group for polymerization via cross-coupling. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromo-benzyl)-1H-pyrazol-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. For example, analogous pyrazole derivatives are prepared by refluxing precursors (e.g., chalcone epoxides) with hydrazine derivatives in glacial acetic acid for 4 hours, followed by recrystallization from ethanol-water mixtures to isolate the product . Key factors include stoichiometric ratios, solvent choice (polar aprotic solvents enhance cyclization), and temperature control to minimize side reactions. Monitoring via TLC (e.g., ethyl acetate/hexane, 5:1) ensures reaction completion.

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Aromatic protons appear downfield (δ 7.41–9.27 ppm) due to electron-withdrawing bromine and pyrazole ring effects. The hydroxyl group (OH) on the pyrazole resonates upfield (δ ~6.00 ppm), while methoxy substituents (if present) appear at δ ~2.32 ppm .

- 13C NMR : The bromine atom induces deshielding in adjacent carbons, with the benzyl carbon typically around δ 40–45 ppm. Pyrazole carbons resonate between δ 100–160 ppm, depending on substitution .

Q. What functional group reactivity is critical for modifying the bromobenzyl moiety in this compound?

- Methodological Answer : The bromine atom at the 3-position of the benzyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. Prior to coupling, protecting the pyrazole-OH (e.g., with acetyl or trimethylsilyl groups) prevents side reactions. Optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in toluene/ethanol mixtures is critical .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents on the benzyl ring influence the compound’s reactivity and pharmacological activity?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the pyrazole ring, enhancing nucleophilic substitution at the 4-position. Conversely, electron-donating groups (e.g., -OCH₃) stabilize the ring but reduce reactivity toward electrophiles .

- Pharmacological Correlation : Substituents modulate bioactivity by altering lipophilicity (logP) and hydrogen-bonding capacity. For example, fluorophenyl analogs (e.g., 4-fluorophenyl derivatives) show enhanced antimicrobial activity due to improved membrane penetration .

Q. What challenges arise in the crystallographic analysis of brominated pyrazole derivatives, and how can software like SHELX resolve these issues?

- Methodological Answer :

- Challenges : Bromine’s high electron density causes absorption errors and weak diffraction. Twinning and disorder in the benzyl group are common due to flexible C-C bonds.

- Solutions : SHELXL refines structures using TWIN/BASF commands to model twinning and PART/FRAG instructions to handle disorder. High-resolution data (≤ 0.8 Å) and anisotropic displacement parameters improve model accuracy .

Q. How can hydrogen-bonding patterns in the solid state be systematically analyzed to predict crystal packing?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like chains (C(4)) or rings (R₂²(8)). For this compound, the OH group forms intramolecular hydrogen bonds with the pyrazole nitrogen, while intermolecular Br···O interactions stabilize the lattice. Mercury CSD software visualizes these networks .

Methodological Notes

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps (e.g., 30 minutes at 120°C vs. 4 hours reflux) .

- Analytical Cross-Validation : Combine NMR with HRMS (e.g., ESI-TOF) to confirm molecular ions and LC-MS to monitor reaction intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.